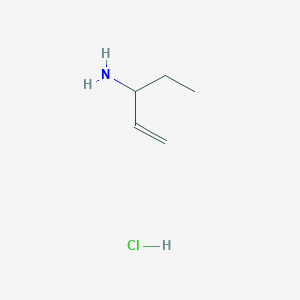

Pent-1-en-3-amine hydrochloride

Description

Significance as a Versatile Chemical Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Pent-1-en-3-amine hydrochloride is a valuable building block due to the presence of two distinct reactive functional groups: an alkene and an amine. This bifunctionality allows it to participate in a wide array of chemical transformations, providing a strategic starting point for the synthesis of more intricate molecules.

The amine group (-NH₂) acts as a nucleophile, enabling it to react with various electrophiles. For instance, it can undergo acylation, alkylation, and arylation reactions to form amides, substituted amines, and other nitrogen-containing compounds. The hydrochloride salt form can be readily converted to the free amine by treatment with a base, allowing for controlled reactivity. The alkene group (C=C) provides a site for electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups across the double bond. It can also participate in more complex, metal-catalyzed reactions like cross-coupling and metathesis.

The combination of these functional groups makes this compound a precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. For example, its structure is suitable for intramolecular cyclization reactions to form substituted piperidines or other nitrogen-containing rings, which are prevalent motifs in medicinal chemistry. The development of reliable and scalable procedures for creating complex molecules often relies on such versatile intermediates. orgsyn.org

Interdisciplinary Relevance in Contemporary Chemical Research

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary research areas, primarily due to the chemical diversity it enables.

Medicinal Chemistry : The synthesis of novel bioactive molecules is a cornerstone of medicinal chemistry. Small, functionalized building blocks like this compound are crucial for generating libraries of compounds for drug discovery screening. google.com The ability to easily modify both the amine and alkene functionalities allows for the systematic exploration of a chemical space to identify compounds with desired biological activity. semanticscholar.org Amines are known to interact with a variety of biological targets, and their derivatives are investigated for potential use in developing new therapeutic agents. acs.org

Materials Science : The functional groups present in this compound are amenable to polymerization reactions. The amine can be used to form polyamides or polyimines, while the alkene can undergo vinyl polymerization. This dual reactivity could be exploited in the design of novel polymers and functional materials. Dynamic covalent chemistry (DCC), which involves the formation of reversible covalent bonds, is an emerging field in materials science for creating self-healing polymers and vitrimers, with enamine-based linkages being of recent interest. researchgate.net

Biocatalysis : Research into biocatalysis often employs a range of substrates to probe the activity and selectivity of enzymes. acs.org Chiral amines are particularly important intermediates in the pharmaceutical industry. While specific biocatalytic applications for this compound are not detailed in the literature, similar structures are used to develop and test enzymes like transaminases for the production of enantiomerically pure amines, which are highly valuable pharmaceutical building blocks. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pent-1-en-3-amine |

| (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine |

| 1,4-Pentadien-3-ol |

| 3-ethylpent-1-yn-3-amine hydrochloride |

| 5-phenyl-1-(phenylsulfonyl)this compound |

| N-Methoxy-N-methylpent-4-enamide |

| Pent-1-en-3-yn-1-amine |

| Pent-3-en-1-amine hydrochloride |

| Pent-3-yn-1-amine hydrochloride |

| Pentan-3-amine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-1-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5(6)4-2;/h3,5H,1,4,6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDAXAQQIMSFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Pent 1 En 3 Amine Hydrochloride

Fundamental Reaction Modalities of the Amine Moiety

The primary amine group in pent-1-en-3-amine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. In its hydrochloride salt form, this lone pair is engaged in a bond with a proton, forming an ammonium (B1175870) ion. The reactivity of the amine is thus highly dependent on the reaction conditions, specifically the pH.

Upon deprotonation to the free amine, the nitrogen atom becomes a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions. This allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, leading to the synthesis of more complex secondary and tertiary amines.

Allylic amines are crucial structural motifs in many biologically active compounds and serve as important building blocks in organic synthesis. nih.gov The amine group of pent-1-en-3-amine can be functionalized through reactions such as N-alkylation, N-acylation, and N-arylation. Transition-metal catalysis, particularly with palladium, iridium, rhodium, and molybdenum, is often employed to facilitate these transformations under mild conditions. organic-chemistry.orgacs.org For instance, palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a powerful method for C-N bond formation. organic-chemistry.org While this typically involves an amine attacking an allylic electrophile, the amine of pent-1-en-3-amine can itself be further functionalized.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine | msu.edu |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | nih.gov |

| N-Acylation | Acyl Chloride or Anhydride (e.g., RCOCl) | Amide | masterorganicchemistry.com |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand | Secondary Aryl Amine | organic-chemistry.org |

| Sulfonamide Formation (Hinsberg Test) | Benzenesulfonyl chloride | Sulfonamide | msu.edu |

The amine functional group is basic due to the nitrogen's lone pair of electrons. pressbooks.pub In the presence of an acid, such as hydrochloric acid, the amine is protonated to form an ammonium salt. Pent-1-en-3-amine hydrochloride is the ammonium salt resulting from this acid-base reaction.

The equilibrium between the free amine (R-NH₂) and its protonated form, the ammonium ion (R-NH₃⁺), is fundamental to its chemistry and is dictated by the pH of the solution.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

This equilibrium has significant consequences for the molecule's reactivity. masterorganicchemistry.com In its protonated state, the nitrogen's lone pair is unavailable, rendering the amine non-nucleophilic. To engage the amine in nucleophilic reactions, a base must be added to deprotonate the ammonium ion and liberate the free amine. pressbooks.pubmasterorganicchemistry.com The ammonium form increases the water solubility of the molecule compared to the free amine. pressbooks.pub This property is often utilized in the formulation of pharmaceuticals. The stability and solid-state nature of ammonium salts also make them easier to handle and store compared to the often volatile and liquid free amines. pressbooks.pub

Reaction Profiles of the Terminal Alkene Functional Group

The carbon-carbon double bond in pent-1-en-3-amine provides a second site for a diverse array of chemical transformations, primarily addition reactions. The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles.

The most common reactions of alkenes are electrophilic additions. libretexts.org In this type of reaction, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).

For an unsymmetrical alkene like pent-1-en-3-one, the regioselectivity of the addition is typically governed by Markovnikov's rule. The rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. This occurs because it leads to the formation of the more stable carbocation intermediate.

The mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the alkene attack the electrophile (e.g., the H in H-Br), forming a C-E bond and a carbocation intermediate.

Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

Direct nucleophilic addition to an unactivated alkene is generally not feasible due to the electron-rich nature of the double bond, which repels nucleophiles. However, nucleophilic addition can occur if the alkene is part of a conjugated system with an electron-withdrawing group (e.g., an α,β-unsaturated carbonyl), which is not the case for pent-1-en-3-amine.

| Reaction | Reagent(s) | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HCl, HBr, HI | Haloalkane | Markovnikov | libretexts.org |

| Hydration (Acid-Catalyzed) | H2O, H2SO4 (cat.) | Alcohol | Markovnikov | libretexts.org |

| Halogenation | Br2, Cl2 | Dihaloalkane | Anti-addition | libretexts.org |

| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O; 2. NaBH4 | Alcohol | Markovnikov (no rearrangement) | |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Alcohol | Anti-Markovnikov | harvard.edu |

The alkene functional group can be readily reduced to an alkane, a process known as saturation. The most common method for this transformation is catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

CH₂=CH-R + H₂ --(Catalyst)--> CH₃-CH₂-R

Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. Asymmetric hydrogenation using chiral catalysts can also be employed to produce chiral saturated products with high enantioselectivity. acs.org

Other reduction methods can lead to different functional group interconversions. For instance, dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) converts the alkene to a diol. Oxidative cleavage with hot, concentrated KMnO₄ or ozone (O₃) followed by a workup can break the double bond to form aldehydes, ketones, or carboxylic acids.

Complex Reaction Cascade Design and Mechanistic Investigations

The dual functionality of this compound opens avenues for designing complex reaction cascades, where multiple bonds are formed in a single pot, enhancing synthetic efficiency. Such cascades can involve intramolecular reactions or multicomponent reactions where the amine and alkene moieties react in a programmed sequence.

For example, a reaction sequence could be initiated at one functional group, which then triggers a subsequent transformation at the other. An intramolecular cyclization could be designed where the amine nitrogen acts as a nucleophile, attacking an electrophilic center generated from the alkene. This is a common strategy for synthesizing nitrogen-containing heterocyclic compounds. libretexts.org

Transition metal-catalyzed cascade reactions are particularly powerful. For instance, a palladium-catalyzed process could first form a π-allyl palladium complex from the alkene, which could then be intercepted by the tethered amine nucleophile to form a cyclic product. researchgate.netnih.gov Mechanistic investigations of such cascades are crucial to understanding the reaction pathways, controlling selectivity, and optimizing conditions. These studies often involve identifying key intermediates, such as metal-allyl complexes, and evaluating the kinetics of competing pathways. The interplay between the two functional groups allows for the synthesis of complex molecular architectures from a relatively simple starting material. nih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in organic synthesis. Pent-1-en-3-amine, as a primary amine with an adjacent alkene, is a valuable building block in such reactions, particularly in the synthesis of heterocyclic structures like piperidines.

One of the prominent MCRs where allylic amines find application is in the formation of highly substituted piperidine (B6355638) rings. These reactions often proceed through a cascade of events, typically involving the in situ formation of an imine or enamine, followed by a Michael addition and subsequent cyclization. For instance, in a typical three-component reaction, an aldehyde, an amine (such as Pent-1-en-3-amine), and a Michael acceptor can react to form a complex piperidine derivative.

The general mechanism for such a reaction involving Pent-1-en-3-amine would likely proceed as follows:

Imine Formation: The primary amine of Pent-1-en-3-amine reacts with an aldehyde to form an imine intermediate.

Michael Addition: A suitable Michael acceptor, such as an α,β-unsaturated carbonyl compound, is then added to the reaction mixture. The enamine tautomer of the initially formed imine can act as a nucleophile, or another nucleophile present in the reaction can add to the Michael acceptor.

Cyclization: The intermediate from the Michael addition then undergoes an intramolecular cyclization to form the piperidine ring.

The following table illustrates a representative multi-component reaction for the synthesis of a substituted piperidine, where Pent-1-en-3-amine could serve as the amine component.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Benzaldehyde | Pent-1-en-3-amine | Ethyl acetoacetate | Acid or base | Highly substituted piperidinone |

This reactivity allows for the rapid construction of complex molecular scaffolds from simple and readily available starting materials, highlighting the utility of Pent-1-en-3-amine in diversity-oriented synthesis.

Radical and Organometallic Mechanistic Pathways

The dual functionality of this compound allows it to participate in reactions proceeding through both radical and organometallic mechanisms.

Radical Pathways:

The carbon-carbon double bond in Pent-1-en-3-amine can undergo radical addition reactions. In the presence of a radical initiator, a radical species can add to the double bond, leading to the formation of a new carbon-centered radical. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Typically, the addition will occur at the less substituted carbon of the double bond to generate a more stable secondary radical.

Furthermore, the imine tautomer of Pent-1-en-3-amine can act as a radical acceptor. The addition of a carbon-centered radical to the C=N bond of the imine would generate an α-amino radical, which can then be trapped or undergo further reactions. Such radical additions to imines are a valuable method for the formation of C-C bonds and the synthesis of α-branched amines.

Organometallic Pathways:

Pent-1-en-3-amine is a key substrate in various palladium-catalyzed reactions, most notably the Tsuji-Trost allylic amination. In this reaction, a palladium(0) catalyst reacts with an allylic electrophile (often an allylic acetate (B1210297) or carbonate) to form a π-allylpalladium complex. The amine then acts as a nucleophile, attacking the π-allyl complex to form a new C-N bond, thus generating a new allylic amine.

While Pent-1-en-3-amine is the product of such a reaction, its primary amine functionality can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions. For example, it can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form N-aryl or N-vinyl derivatives.

The following table summarizes some potential radical and organometallic reactions involving Pent-1-en-3-amine.

| Reaction Type | Reagents | Intermediate | Product |

| Radical Addition | Alkyl radical (R•) | Carbon-centered radical | Substituted pentylamine |

| Tsuji-Trost Reaction | Allylic acetate, Pd(0) catalyst | π-allylpalladium complex | N-allylated Pent-1-en-3-amine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Pd-amido complex | N-aryl Pent-1-en-3-amine |

Tautomeric Considerations and Equilibria in Related Systems

A critical aspect of the reactivity of Pent-1-en-3-amine is its ability to exist in equilibrium with its tautomeric imine form. This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. thieme.de The equilibrium between the enamine (Pent-1-en-3-amine) and its corresponding imine (Pent-1-en-3-imine) is a dynamic process, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

The enamine tautomer is generally nucleophilic at the α-carbon, making it reactive towards electrophiles in reactions like Michael additions and alkylations. Conversely, the imine tautomer is electrophilic at the carbon atom of the C=N double bond and is susceptible to attack by nucleophiles. This dual reactivity, stemming from the tautomeric equilibrium, allows Pent-1-en-3-amine to react with a wide range of chemical species.

| Tautomeric Pair | Solvent | Keq ([Enamine]/[Imine]) | Reference |

| Propan-2-imine / Prop-1-en-2-amine | D2O | ~10-6 | General observation for simple aliphatic imines |

| Cyclohexanimine / 1-Aminocyclohexene | Benzene | ~0.1 | Effect of cyclic system |

Generally, for simple acyclic primary amines, the imine form is thermodynamically more stable and thus favored at equilibrium. However, the less stable enamine tautomer is often more reactive and can be the key intermediate in many synthetic transformations. The hydrochloride salt form of Pent-1-en-3-amine will likely favor the ammonium form, which would shift the equilibrium away from the neutral enamine or imine. Under basic conditions, the free amine would be present, allowing the tautomeric equilibrium to be established.

Strategic Applications in Advanced Organic and Medicinal Chemistry Synthesis

High-Value Transformations of Pent-1-en-3-amine Hydrochloride

While direct research literature on the specific applications of this compound is limited, its structural motifs—a terminal alkyne and an amine group—suggest its potential as a valuable building block in various synthetic transformations. The principles governing the reactivity of similar aminoalkynes can be extrapolated to understand its potential utility.

The terminal alkyne functionality within a molecule structurally analogous to this compound is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an alkyne with an azide (B81097). nih.govmdpi.com The resulting triazole core is a bioisostere for amide bonds and is prevalent in pharmacologically active compounds, making CuAAC a powerful tool in medicinal chemistry and drug discovery. nih.govmdpi.com

The reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, proceeding almost exclusively to the 1,4-isomer. nih.govbeilstein-journals.org The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide, leading to the formation of the triazole product after a series of steps. orgsyn.org The process is often catalyzed by a copper(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate, which generates the active Cu(I) species. beilstein-journals.orgrsc.org

Detailed research on the CuAAC reaction with various functionalized aminoalkynes, such as propargylamine (B41283) derivatives, provides a strong model for the expected reactivity. For instance, studies have demonstrated the successful cycloaddition of various organic azides with N-substituted propargylamines. These reactions typically proceed with high yields, showcasing the robustness of the CuAAC reaction.

A representative study might involve the reaction of a propargylamine derivative with a range of benzyl (B1604629) azides under standard CuAAC conditions. The results of such a study would typically be presented in a data table, illustrating the scope and efficiency of the reaction.

Table 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC of an Aminoalkyne with Various Azides

| Entry | Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl Azide | Propargylamine | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 95 |

| 2 | 4-Methoxybenzyl Azide | Propargylamine | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 92 |

| 3 | 4-Chlorobenzyl Azide | Propargylamine | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 96 |

| 4 | Phenyl Azide | N-Acetylpropargylamine | CuI | THF | 88 |

This table is a representative example based on typical results found in the literature for CuAAC reactions with aminoalkynes and is for illustrative purposes only. Specific yields can vary based on reaction conditions and substrate.

The data consistently shows that the CuAAC reaction is tolerant of a variety of functional groups on both the azide and the alkyne, leading to high yields of the corresponding triazole products. mdpi.com The presence of the amine functionality in compounds like this compound or its derivatives offers a further point for diversification, allowing for subsequent modifications to be made to the molecule after the triazole ring has been formed. This dual functionality underscores the potential of such aminoalkynes as versatile synthons in the construction of complex molecular architectures for medicinal and materials science applications. mdpi.com

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules like Pent-1-en-3-amine hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In a typical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton in the structure would be expected. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, protons attached to the vinyl group (C=C) would appear in the downfield region (typically δ 5-6 ppm) due to the deshielding effect of the double bond. The proton on the carbon bearing the amine group (C-H) would also exhibit a characteristic shift. The ethyl group protons would show distinct signals, with the methylene (B1212753) protons adjacent to the chiral center appearing as a complex multiplet and the terminal methyl protons as a triplet. The protons of the ammonium (B1175870) group (-NH₃⁺) often appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of the olefinic carbons would be significantly different from those of the sp³-hybridized carbons in the ethyl group and the carbon atom bonded to the nitrogen. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further confirming the carbon skeleton.

Purity verification is another critical application of NMR. The presence of impurities would manifest as additional, unexpected peaks in the spectrum. By integrating the areas of the signals corresponding to the compound and the impurities, a quantitative assessment of purity can often be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₁/C₁ (CH₂) | 5.10 - 5.30 (multiplet) | 135 - 140 |

| H₂/C₂ (=CH) | 5.80 - 6.00 (multiplet) | 115 - 120 |

| H₃/C₃ (-CH(N)-) | 3.50 - 3.80 (multiplet) | 50 - 60 |

| H₄/C₄ (-CH₂-) | 1.60 - 1.80 (multiplet) | 25 - 35 |

| H₅/C₅ (-CH₃) | 0.90 - 1.10 (triplet) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), providing information about different vibrational modes. mt.comacs.org

For this compound, IR spectroscopy is particularly useful for identifying polar bonds. acs.org The spectrum would be expected to show a very broad and strong absorption band in the range of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt group (-NH₃⁺). spectroscopyonline.com The C=C double bond stretch of the vinyl group would typically appear around 1640-1680 cm⁻¹. The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would provide complementary data. acs.org The C=C stretching vibration would likely yield a strong and sharp signal in the Raman spectrum. mt.com This complementarity is crucial; for instance, while water is a strong absorber in IR and can obscure spectral regions, it is a weak Raman scatterer, making Raman spectroscopy well-suited for analyzing samples in aqueous media. mt.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -NH₃⁺ | N-H Stretch | 2400 - 3200 | Weak/Not Observed | Strong, Broad (IR) |

| C-H (sp²) | C-H Stretch | 3010 - 3095 | 3010 - 3095 | Medium (IR), Strong (Raman) |

| C-H (sp³) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=C | C=C Stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |

| -NH₃⁺ | N-H Bend | 1500 - 1600 | Not typically observed | Medium-Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental formula of a compound, a critical step in its characterization. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm) of the theoretical value.

For this compound, the free base (Pent-1-en-3-amine) has a monoisotopic mass of 85.089149355 Da. nih.gov In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as its protonated molecular ion, [M+H]⁺. The theoretical exact mass for the C₅H₁₂N⁺ ion (the protonated free base) would be calculated. The high resolution of the instrument allows this measured mass to be distinguished from other ions with the same nominal mass but different elemental compositions. This high degree of accuracy provides definitive confirmation of the compound's elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for Pent-1-en-3-amine

| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Pent-1-en-3-amine (M) | C₅H₁₁N | 85.089149 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the technique is invaluable for determining the solid-state structure of its derivatives. wikipedia.org X-ray crystallography provides the precise three-dimensional coordinates of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. wikipedia.org

For research involving derivatives of Pent-1-en-3-amine, such as Schiff bases or enaminones formed through reactions of the amine group, single-crystal X-ray diffraction is the definitive method for structural confirmation. iucr.orgscielo.org.za The analysis yields a wealth of information, including:

Bond lengths and angles: Providing confirmation of the molecular connectivity and geometry. For example, in a derivative, the C=N bond length in an imine or the C-N bond in an enaminone can be precisely measured. scielo.org.za

Conformation: Revealing the spatial arrangement of the molecule in the solid state.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry in chiral derivatives.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, which govern the crystal packing. iucr.orgscielo.org.za For instance, in the crystal structure of a derivative, hydrogen bonds involving the amine proton and an acceptor atom (like oxygen or nitrogen) can be clearly visualized. scielo.org.za

This detailed structural information is crucial for understanding structure-activity relationships in fields like medicinal chemistry and materials science. wikipedia.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pent-1-en-3-amine |

| Diisopropylamine hydrochloride |

| 2,2',2''-trichloroethylamine hydrochloride |

| Cyclohexylamine hydrochloride |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary objective in modern organic synthesis is the development of "green" methodologies that minimize environmental impact. For the synthesis of Pent-1-en-3-amine and its derivatives, future research will concentrate on replacing hazardous reagents and solvents with safer, more sustainable alternatives. Key strategies include the use of biocatalysis, renewable feedstocks, and environmentally benign reaction media like water. acs.orgacs.orgnih.gov

Enzymatic methods, for instance, offer a highly selective and sustainable route to chiral amines. acs.orgnih.gov Biocatalytic systems utilizing enzymes like transaminases or reductive aminases can operate under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents. acs.orgresearchgate.net Research is advancing the engineering of these enzymes to broaden their substrate scope and enhance their efficiency for producing complex chiral amines. nih.gov Another green approach involves the direct amination of allylic alcohols, which circumvents the need for pre-activating the hydroxyl group and often uses water as a solvent, significantly improving the process's sustainability. organic-chemistry.orgresearchgate.net The development of recyclable catalyst systems, such as molybdenum catalysts that can be recovered through simple centrifugation, further enhances the economic and environmental viability of these synthetic routes. acs.org

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Solvents | Often require anhydrous organic solvents. | Utilize water or other green solvents; solvent-free conditions are also explored. acs.orgnih.govresearchgate.net |

| Catalysts | Heavy metals (e.g., Palladium) are common. | Earth-abundant metals (e.g., Nickel, Cobalt), recyclable catalysts, and biocatalysts (enzymes). acs.orgrsc.orgacs.org |

| Reagents | May involve stoichiometric, hazardous reagents. | Use of renewable feedstocks and atom-economical reagents like aqueous ammonia. acs.orgorganic-chemistry.org |

| Reaction Conditions | Can require harsh temperatures and pressures. | Mild conditions (room temperature, atmospheric pressure). acs.orgresearchgate.net |

| Waste Generation | Can produce significant hazardous waste. | Minimized waste through higher atom economy and recyclable components. rsc.org |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of synthetic routes for molecules like Pent-1-en-3-amine hydrochloride can be significantly accelerated through automation and high-throughput experimentation (HTE). cam.ac.uknih.gov These technologies enable chemists to perform and analyze hundreds or even thousands of reactions simultaneously in a resource-efficient manner. chemrxiv.orgacs.org Automated platforms can systematically vary catalysts, ligands, solvents, and other reaction parameters to rapidly identify optimal conditions for yield and enantioselectivity. cam.ac.ukwikipedia.orgchemspeed.com

For chiral amine synthesis, HTE workflows are crucial for screening large libraries of catalysts and reaction conditions that would be impractical to explore manually. cam.ac.uknih.govacs.org This approach has been successfully applied to optimize important reactions like Buchwald-Hartwig amination and Suzuki-Miyaura couplings, which are relevant to the synthesis of complex amine derivatives. acs.org The integration of advanced analytical techniques, such as mass spectrometry and circular dichroism, allows for the rapid determination of both reaction yield and enantiomeric excess, providing a comprehensive picture of reaction outcomes in a fraction of the time required by traditional methods. nih.gov The continued development of sophisticated software and robotics will further streamline these processes, making the discovery of novel synthetic pathways more efficient. chemrxiv.orgwikipedia.orgchemspeed.com

| Parameter | Variables Explored | Impact on Synthesis |

|---|---|---|

| Catalyst System | Metal precursors (Pd, Ir, Co, Rh), Ligands (Phosphines, N-heterocyclic carbenes). acs.orgnih.govnih.gov | Determines catalytic activity, regioselectivity, and enantioselectivity. |

| Solvent | Polar aprotic, polar protic, nonpolar, green solvents. nih.gov | Affects solubility, reaction rates, and catalyst stability. |

| Base/Additive | Inorganic and organic bases, Brønsted or Lewis acids. organic-chemistry.org | Influences catalyst activation and reaction equilibrium. |

| Temperature & Pressure | Wide range of temperatures and pressures. nih.gov | Optimizes reaction kinetics and product stability. |

| Substrate Concentration | Varied reactant ratios. | Maximizes yield and minimizes side reactions. |

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of chiral allylic amines with high selectivity remains a significant challenge, driving the exploration of novel catalytic systems. Research is focused on both transition-metal catalysis and biocatalysis to achieve precise control over stereochemistry and regioselectivity.

In transition-metal catalysis, significant progress has been made using catalysts based on iridium, rhodium, cobalt, and palladium. acs.orgnih.govnih.gov For instance, heterobimetallic systems, such as a Pd(II)-Cr(III) catalyst, have been shown to promote intermolecular linear allylic C-H amination with excellent selectivity. nih.gov Earth-abundant metals like cobalt are also emerging as powerful catalysts for highly branched and enantioselective allylic amination reactions, offering a more sustainable alternative to precious metals. acs.org The development of new chiral ligands, including P-stereogenic phosphines and bisoxazoline derivatives, is critical to achieving high levels of asymmetric induction in these transformations. acs.orgnih.gov

Biocatalysis offers a complementary approach, with engineered enzymes such as reductive aminases (RedAms) and amine transaminases (ATAs) demonstrating remarkable efficiency and selectivity. nih.govresearchgate.net These enzymes can catalyze the synthesis of a broad range of primary, secondary, and tertiary amines with high conversions and excellent enantiomeric excess under mild conditions. acs.orgresearchgate.net Ongoing research focuses on expanding the capabilities of these biocatalysts through protein engineering and directed evolution to accept a wider variety of substrates relevant to the synthesis of Pent-1-en-3-amine derivatives. acs.orgscienceopen.com

Computational Design and De Novo Synthesis of Functionally Tailored Derivatives

The convergence of computational chemistry and synthetic organic chemistry is opening new frontiers for the creation of functionally tailored molecules. Computational design tools are increasingly used to predict the reactivity and selectivity of catalytic reactions, guiding the development of new synthetic methods for compounds like Pent-1-en-3-amine. By modeling transition states and reaction pathways, chemists can rationally design catalysts and select optimal reaction conditions, reducing the need for extensive empirical screening.

Furthermore, de novo synthesis strategies are emerging that allow for the construction of complex molecular architectures from simple, readily available precursors. acs.org For example, olefin cross-metathesis can be used to rapidly assemble 1,5-dicarbonyl intermediates, which can then be cyclized with primary or secondary amines to generate a diverse range of multisubstituted aryl amines. acs.org This approach offers a predictable and regioselective route to novel derivatives that may possess unique biological or material properties. As computational power and synthetic methodologies advance, the de novo design and synthesis of functionally tailored derivatives of Pent-1-en-3-amine will become increasingly feasible, enabling the exploration of new chemical space for various applications.

Q & A

Q. What are the standard methods for synthesizing Pent-1-en-3-amine hydrochloride, and what reagents are typically employed?

The synthesis involves a two-step process: (1) formation of the primary amine via reductive amination or nucleophilic substitution, followed by (2) conversion to the hydrochloride salt using HCl. Common reagents include lithium aluminum hydride (LiAlH₄) for reduction and hydrochloric acid for salt formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like secondary amines or oxidation byproducts .

Q. How can researchers confirm the molecular identity and purity of this compound?

Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing between α- and β-isomers), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-referencing with PubChem or ECHA databases ensures consistency with published spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory training on hazard communication (e.g., SDS review), proper PPE (gloves, lab coats, goggles), and emergency procedures (e.g., decontamination for spills) are required. Ventilated fume hoods should be used during synthesis to avoid inhalation exposure. Deviations from SOPs require approval from the principal investigator .

Q. Which spectroscopic techniques are most effective for characterizing intermediate compounds during synthesis?

Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹), while gas chromatography-mass spectrometry (GC-MS) monitors volatile intermediates. For non-volatile compounds, liquid chromatography (LC-MS) or thin-layer chromatography (TLC) with UV visualization are preferred .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Utilize continuous flow reactors for precise control of temperature and pressure, reducing side reactions. Statistical tools like Design of Experiments (DoE) help identify critical parameters (e.g., pH, catalyst concentration). Automated systems enable real-time monitoring of reaction progress .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Combine density functional theory (DFT) calculations with kinetic isotope effect (KIE) studies to validate mechanistic pathways. Discrepancies may arise from solvent effects or unaccounted transition states; iterative refinement using databases like REAXYS improves model accuracy .

Q. How do environmental factors influence the stability and degradation pathways of this compound?

Conduct accelerated stability studies under varying pH, temperature, and UV exposure. LC-MS/MS identifies degradation products (e.g., oxidized amines). Environmental fate models predict bioaccumulation potential and ecotoxicity using logP and pKa values .

Q. What methodologies ensure reproducibility in multi-step syntheses across different laboratories?

Document all procedural variables (e.g., stirring rate, drying time) using platforms like ELN (Electronic Lab Notebooks). Validate inter-lab reproducibility via round-robin testing and reference standards from organizations like LGC Standards .

Q. How can this compound be functionalized for targeted drug delivery systems?

Introduce biocompatible linkers (e.g., PEG chains) via nucleophilic substitution at the amine group. In vitro assays (e.g., cell permeability studies) and in vivo pharmacokinetic profiling assess targeting efficiency. Molecular docking simulations predict receptor-binding affinity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling quantifies confidence intervals for small datasets. Pairwise comparisons (ANOVA with Tukey post-hoc tests) identify significant differences between treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.